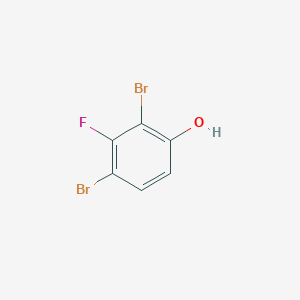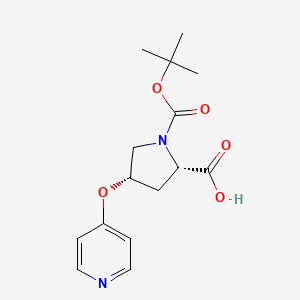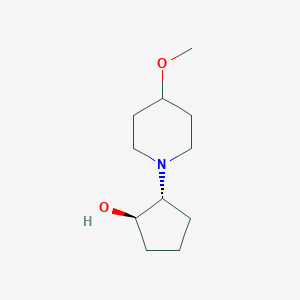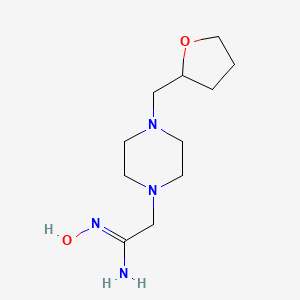![molecular formula C16H14ClNO3 B13355970 Methyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B13355970.png)
Methyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which is further substituted with a 4-chlorophenylacetylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate typically involves the acylation of 4-aminobenzoic acid methyl ester with 4-chlorophenylacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Methyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-{[(4-bromophenyl)acetyl]amino}benzoate
- Methyl 4-{[(4-methylphenyl)acetyl]amino}benzoate
- Methyl 4-{[(4-methoxyphenyl)acetyl]amino}benzoate
Uniqueness
Methyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate is unique due to the presence of the 4-chlorophenyl group, which can impart specific chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for various applications.
Propriétés
Formule moléculaire |
C16H14ClNO3 |
|---|---|
Poids moléculaire |
303.74 g/mol |
Nom IUPAC |
methyl 4-[[2-(4-chlorophenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C16H14ClNO3/c1-21-16(20)12-4-8-14(9-5-12)18-15(19)10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3,(H,18,19) |
Clé InChI |
ORLUFMNUIQOABI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13355898.png)
![Ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinate](/img/structure/B13355902.png)


![(1S,2S)-2-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)cyclopentan-1-ol](/img/structure/B13355929.png)





![6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355960.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B13355961.png)

